1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
1-iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPKQGOHXTUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.
Phenylethyl Group Addition: The phenylethyl group is introduced via a substitution reaction, where a suitable phenylethyl precursor reacts with the iodinated bicyclo[1.1.1]pentane under specific conditions
Chemical Reactions Analysis
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups present.
Coupling Reactions: The phenylethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane." However, the search results do provide some relevant information regarding the compound and related compounds.
Information on 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane
- Basic Information: 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a chemical compound with the IUPAC name 1-iodo-3-phenethylbicyclo[1.1.1]pentane . Its InChI code is 1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2 and its InChI key is MNIPKQGOHXTUNJ-UHFFFAOYSA-N .
- Availability: Sigma-Aldrich lists the compound with product number ENAH97F57021, but pricing and availability are not currently available .
- Purity and Origin: The compound has a listed purity of 95% and originates from Ukraine .
Bicyclo[1.1.1]pentanes (BCPs) as Phenyl Bioisosteres
- Use in Drug Discovery: Bicyclo[1.1.1]pentanes (BCPs) are gaining popularity in drug discovery as saturated phenyl bioisosteres .
- Property Improvement: The use of BCP groups to replace benzene rings can effectively improve the solubility and reduce non-specific binding of molecules .
- Metabolic Stability: Incorporating a bicyclo[1.1.1]pentane motif as a bioisostere of a phenyl ring can drastically improve metabolic stability by mitigating amide hydrolysis potential, with minimal loss in potency .
- IDO1 Inhibitors: BCPs have been used in the creation of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors . For example, researchers discovered a novel class of highly potent IDO1 heme-displacing inhibitors featuring a unique bicyclo[1.1.1]pentane motif . Replacing a central phenyl ring with a bicyclo[1.1.1]pentane bioisostere effectively circumvented amide hydrolysis issues, resulting in compounds with favorable profiles .
Potential Research Areas
Given the information, research on 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane could potentially focus on:
- Drug Design and Discovery: Exploring its use as a building block in designing new pharmaceuticals, potentially modifying existing drugs to improve their pharmacokinetic properties .
- Bioisostere Replacement: Investigating how the bicyclo[1.1.1]pentane group can replace phenyl rings in various compounds to alter their characteristics .
- Materials Science: Exploring potential applications in material science, although no direct evidence is found in the search results .
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is primarily determined by its ability to undergo substitution reactions. The iodine atom serves as a leaving group, allowing the compound to participate in various chemical transformations. The phenylethyl group can also interact with molecular targets, influencing the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentane Derivatives
Structural and Functional Diversity
The table below summarizes key structural and synthetic differences between 1-iodo-3-(2-phenylethyl)BCP and analogous compounds:
Challenges in Functionalization
- Bridge vs. Bridgehead Reactivity : Functionalizing secondary bridge positions (2,4,5-positions) remains challenging compared to the bridgehead (1,3-positions). For example, Minisci-type decarboxylative heteroarylation enables bridge C–H functionalization but requires stringent conditions .
- Stereochemical Complexity: Asymmetric synthesis of α-chiral BCPs (e.g., via organocatalysis) is emerging but less established than methods for bridgehead derivatives .
Biological Activity
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a compound within the bicyclo[1.1.1]pentane class, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, case studies, and research findings.
Synthesis and Structural Characteristics
The synthesis of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane typically involves halogenation reactions and subsequent substitutions that leverage the unique structural features of bicyclo[1.1.1]pentanes as bioisosteres for traditional phenyl rings. These modifications can enhance the compound's pharmacological properties, including metabolic stability and bioavailability.
The biological activity of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is primarily attributed to its ability to interact with specific biological targets:
- Target Engagement : The bicyclo[1.1.1]pentane structure allows for better interaction with enzyme active sites compared to conventional phenyl groups, potentially enhancing potency and selectivity.
- Metabolic Stability : Research indicates that compounds with this bicyclic structure exhibit improved metabolic profiles, reducing the likelihood of rapid degradation in biological systems .
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Similar compounds within the bicyclo[1.1.1]pentane family have shown significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Inhibition of Key Enzymes : Bicyclo[1.1.1]pentanes have been explored as inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in cancer immunotherapy .
- Pharmacokinetic Properties : The compound demonstrates favorable pharmacokinetic characteristics, including low clearance rates and extended half-lives in vivo, which are essential for effective therapeutic applications .
Case Studies
Several studies have highlighted the efficacy of bicyclo[1.1.1]pentanes in drug discovery:
- IDO Inhibition : A study reported the development of IDO inhibitors featuring a bicyclo[1.1.1]pentane core, showing enhanced potency (HeLa IC50: 3.1 nM) and selectivity over other targets . The presence of this motif significantly improved metabolic stability and oral bioavailability compared to traditional phenyl-containing compounds.
| Compound | IC50 (HeLa) | Selectivity | Pharmacokinetics |
|---|---|---|---|
| 4-a | 3.1 nM | High | Low clearance, long half-life |
| Phenyl compound | 230 nM | Moderate | Poor metabolic stability |
- Gamma-secretase Inhibition : Another study demonstrated that replacing phenyl groups with bicyclo[1.1.1]pentane motifs resulted in compounds with improved solubility and permeability, leading to enhanced oral absorption characteristics .
Research Findings
Research into the biological activity of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane continues to expand:
- Bioisosteric Effects : Studies show that substituting traditional aromatic rings with bicyclic structures can lead to compounds that maintain or even enhance biological activity while improving pharmacological properties .
- Diverse Applications : The structural versatility of bicyclo[1.1.1]pentanes allows for their application across various therapeutic areas, including oncology and neurology.
Q & A
Basic: What synthetic strategies are recommended for 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane?
Answer:
Synthesis of this compound typically involves two key steps: (1) generation of the bicyclo[1.1.1]pentane scaffold and (2) functionalization with the iodophenyl-ethyl group. For scaffold construction, radical-based methods or [1.1.1]propellane ring-opening reactions are commonly employed. Subsequent iodination can be achieved via halogen-exchange reactions using CuI or Pd-mediated cross-coupling. AI-driven retrosynthetic tools (e.g., Template_relevance models) predict feasible routes by prioritizing precursors like bicyclo[1.1.1]pentane intermediates and iodinated aryl halides . Validation via NMR and mass spectrometry is critical to confirm regioselectivity, as competing pathways may yield structural isomers .
Basic: Which analytical techniques are critical for characterizing 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to resolve unique bicyclic proton environments and confirm substitution patterns.
- X-ray Crystallography : Essential for unambiguous structural determination, especially given the strained bicyclo[1.1.1]pentane core.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns (e.g., iodine’s distinct I signature).
- IR Spectroscopy : Identifies vibrational modes of the C-I bond (~500 cm) and aromatic C-H stretches.
Cross-referencing with computational data (e.g., DFT-optimized structures) enhances reliability .
Advanced: How does the bicyclo[1.1.1]pentane scaffold influence pharmacological activity compared to phenyl groups?
Answer:
The bicyclo[1.1.1]pentane moiety serves as a bioisostere for phenyl rings, offering improved metabolic stability and reduced π-π stacking interactions. In a study on Lp-PLA2 inhibitors, replacing phenyl with bicyclo[1.1.1]pentane increased selectivity by 3-fold due to steric constraints limiting off-target binding. However, the iodine substituent’s electronegativity may alter binding kinetics, necessitating comparative assays (e.g., surface plasmon resonance) to quantify affinity shifts . Computational docking studies (e.g., Glide SP) further elucidate steric and electronic contributions .
Advanced: What computational methods predict the reactivity of the iodine substituent in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for oxidative addition steps in Pd-catalyzed couplings. Key parameters include:
- Iodine’s Leaving Group Ability : Higher polarizability compared to Br/Cl accelerates oxidative addition but may increase side reactions.
- Steric Maps : Molecular dynamics (MD) simulations assess spatial hindrance from the bicyclic core, influencing catalyst choice (e.g., bulky ligands like XPhos).
Experimental validation via kinetic profiling (e.g., monitoring reaction intermediates via LC-MS) is recommended to refine computational predictions .
Basic: What stability considerations apply to storage and handling of this compound?
Answer:
Due to the labile C-I bond, store at -20°C under inert gas (N/Ar) to prevent photolytic or thermal degradation. Solubility in non-polar solvents (e.g., hexane) minimizes hydrolysis risks. Safety protocols (P210/P201) mandate avoiding ignition sources and using fume hoods during handling, as iodinated compounds may release toxic fumes upon decomposition .
Advanced: How can researchers resolve contradictions in reported biological activity data for bicyclo[1.1.1]pentane derivatives?
Answer:
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states differently than in vivo conditions.
- Enantiomeric Purity : Chiral bicyclo scaffolds require chiral HPLC or SFC to confirm enantiomeric excess (ee > 98%).
- Assay Variability : Standardize protocols (e.g., IC50 measurements under identical buffer/pH conditions). Meta-analyses using platforms like Reaxys or PubChem can identify trends across studies .
Basic: What are the key challenges in scaling up synthesis for in vivo studies?
Answer:
Critical issues include:
- Low Yields in Bicyclo Formation : Optimize radical initiators (e.g., AIBN) and reaction times to mitigate side products.
- Purification Complexity : Use flash chromatography with silver nitrate-impregnated silica to separate iodinated byproducts.
- Thermal Sensitivity : Employ flow chemistry to control exothermic reactions during scale-up .
Advanced: How does isotopic labeling (e.g., 13^{13}13C) aid in metabolic pathway tracing for this compound?
Answer:
Incorporating C at the bicyclic bridgehead enables tracking via:
- LC-MS/MS : Detects labeled metabolites in hepatocyte assays.
- NMR Isotopomer Analysis : Resolves metabolic flux through cytochrome P450 pathways.
Labeled analogs must be synthesized using C-enriched precursors (e.g., CH3I) under anhydrous conditions to ensure isotopic purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
